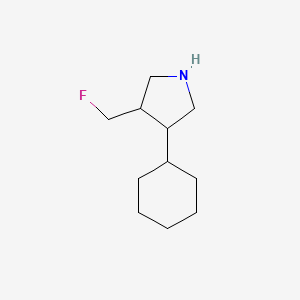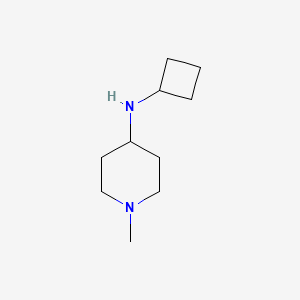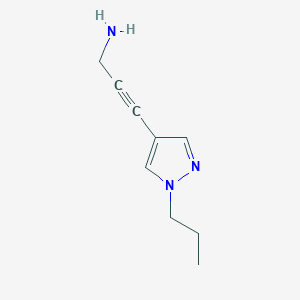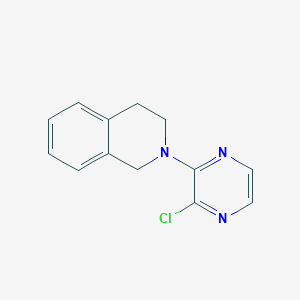
3-Cyclohexyl-4-(fluoromethyl)pyrrolidine
Vue d'ensemble
Description
3-Cyclohexyl-4-(fluoromethyl)pyrrolidine is a chemical compound with the molecular formula C11H20FN and a molecular weight of 185.28 g/mol. It contains a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle .
Molecular Structure Analysis
The molecule contains a total of 34 bonds, including 14 non-H bonds, 2 rotatable bonds, 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 Pyrrolidine(s) .Applications De Recherche Scientifique
Drug Discovery
Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Antiviral Therapy
Inhibition of viral reverse transcriptases by unnatural nucleoside analogs is a proven approach in antiviral therapy . Pyrrolidine-functionalized nucleoside analogs have been synthesized and tested for their antiviral activity .
Anticancer Therapy
Pyrrolidine-functionalized nucleoside analogs can inhibit mammalian DNA polymerases, which is a proven approach in anticancer therapy . These analogs can block the growth of cancer cells by interfering with DNA replication .
Bioactive Molecules
Pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, are reported to be bioactive molecules with target selectivity .
Stereogenicity of Carbons
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Synthetic Strategies
Pyrrolidine compounds can be synthesized either by ring construction from different cyclic or acyclic precursors, or by functionalization of preformed pyrrolidine rings .
Orientations Futures
Pyrrolidine compounds are of great interest in drug discovery due to their diverse biological activities and the possibility of generating structural diversity . Therefore, 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine could potentially be explored for its biological activities and therapeutic potential in future research.
Mécanisme D'action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets. The specific target would depend on the exact structure and functional groups present in the molecule .
Mode of Action
The mode of action of pyrrolidine derivatives can vary widely. Generally, these compounds can interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Pyrrolidine derivatives can influence a variety of biochemical pathways. The exact pathways affected would depend on the specific biological target of the compound .
Pharmacokinetics
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The molecular and cellular effects of a pyrrolidine derivative would depend on its specific target and mode of action. Some pyrrolidine derivatives have been found to have antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant activities .
Action Environment
The action, efficacy, and stability of a pyrrolidine derivative can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature .
Propriétés
IUPAC Name |
3-cyclohexyl-4-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FN/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h9-11,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMKBEWTNNSIPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-4-(fluoromethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![{1-[(oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488646.png)


![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1488653.png)

![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1488655.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1488656.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine](/img/structure/B1488657.png)